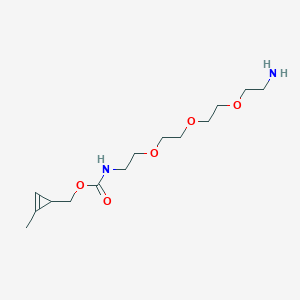
Methylcyclopropene-PEG3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcyclopropene-PEG3-amine is a small molecule linker commonly used in the field of bioconjugation and drug delivery. It contains several functional groups, including an amine group, a cyclopropene group, and a polyethylene glycol chain. This compound is known for its versatility and effectiveness in forming stable covalent linkages with other molecules, making it a valuable tool in various scientific and industrial applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methylcyclopropen-PEG3-Amin umfasst typischerweise die Kupplung einer Methylcyclopropen-Einheit mit einer Polyethylenglykolkette, die mit einer Aminogruppe endet. Gängige Kupplungschemien umfassen die Verwendung von N-Hydroxysuccinimidestern, die hochreaktiv sind und die Bildung stabiler Amidbindungen erleichtern . Die Reaktionsbedingungen umfassen oft milde Temperaturen und einen neutralen bis leicht basischen pH-Wert, um die Stabilität der beteiligten funktionellen Gruppen zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Methylcyclopropen-PEG3-Amin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mittels chromatographischer Verfahren gereinigt, um Verunreinigungen zu entfernen und die Konsistenz der Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methylcyclopropen-PEG3-Amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Aminogruppe kann mit Carbonsäuren, Isocyanaten und anderen reaktiven Gruppen reagieren, um stabile kovalente Bindungen zu bilden.
Cycloadditionsreaktionen: Die Cyclopropengruppe kann an umgekehrten Elektronennachfrage-Diels-Alder-Cycloadditionsreaktionen mit Tetrazinen teilnehmen, wobei stabile Dihydropyridazin-Bindungen entstehen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Zu den gängigen Reagenzien gehören Carbonsäuren, Isocyanate und aktivierte Ester.
Cycloadditionsreaktionen: Tetrazine werden üblicherweise als Reagenzien verwendet, wobei Reaktionen typischerweise bei Raumtemperatur durchgeführt werden.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Die Hauptprodukte sind Amid- oder Harnstoffderivate, abhängig von den verwendeten Reagenzien.
Cycloadditionsreaktionen: Das Hauptprodukt ist eine stabile Dihydropyridazin-Bindung.
Wissenschaftliche Forschungsanwendungen
Methylcyclopropen-PEG3-Amin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Antikörper-Wirkstoff-Konjugate: Es wird als Linker bei der Synthese von Antikörper-Wirkstoff-Konjugaten verwendet, die in der gezielten Krebstherapie eingesetzt werden.
Funktionalisierung von Nanopartikeln: Es wird verwendet, um Nanopartikel zu funktionalisieren, wodurch ihre Stabilität und Zielfähigkeit in biomedizinischen Anwendungen verbessert werden.
Wirkmechanismus
Der Wirkmechanismus von Methylcyclopropen-PEG3-Amin beinhaltet seine Fähigkeit, stabile kovalente Bindungen mit anderen Molekülen zu bilden. Die Aminogruppe reagiert mit Carbonsäuren, Isocyanaten und anderen reaktiven Gruppen, wodurch stabile Amid- oder Harnstoffbindungen entstehen. Die Cyclopropengruppe beteiligt sich an umgekehrten Elektronennachfrage-Diels-Alder-Cycloadditionsreaktionen mit Tetrazinen, wobei stabile Dihydropyridazin-Bindungen entstehen . Diese Reaktionen verbessern die Stabilität, Löslichkeit und Biokompatibilität der verknüpften Moleküle, wodurch sie in ihren vorgesehenen Anwendungen effektiver werden.
Wirkmechanismus
The mechanism of action of Methylcyclopropene-PEG3-amine involves its ability to form stable covalent linkages with other molecules. The amine group reacts with carboxylic acids, isocyanates, and other reactive groups, forming stable amide or urea bonds. The cyclopropene group participates in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, yielding stable dihydropyridazine linkages . These reactions enhance the stability, solubility, and biocompatibility of the linked molecules, making them more effective in their intended applications.
Vergleich Mit ähnlichen Verbindungen
Methylcyclopropen-PEG3-Amin ist durch seine Kombination von funktionellen Gruppen und seine Vielseitigkeit in verschiedenen Anwendungen einzigartig. Ähnliche Verbindungen umfassen:
Methylcyclopropen-PEG2-Amin: Ähnliche Struktur, aber mit einer kürzeren Polyethylenglykolkette, was zu unterschiedlichen Löslichkeits- und Biokompatibilitätseigenschaften führt.
Methylcyclopropen-PEG4-Amin: Ähnliche Struktur, aber mit einer längeren Polyethylenglykolkette, die unterschiedliche Löslichkeits- und Biokompatibilitätseigenschaften bietet.
Methylcyclopropen-PEG3-Carbonsäure: Enthält eine Carbonsäuregruppe anstelle einer Aminogruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Methylcyclopropen-PEG3-Amin zeichnet sich durch seine ausgewogenen Eigenschaften aus, wodurch es sich für ein breites Spektrum an Anwendungen in der Biokonjugation, der Wirkstoffabgabe und der Funktionalisierung von Nanopartikeln eignet.
Eigenschaften
Molekularformel |
C14H26N2O5 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
NJCCEWNICOMEMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC1COC(=O)NCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


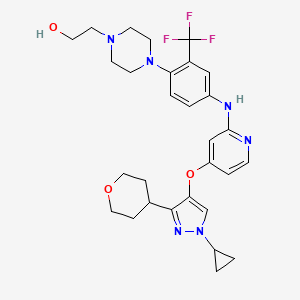

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

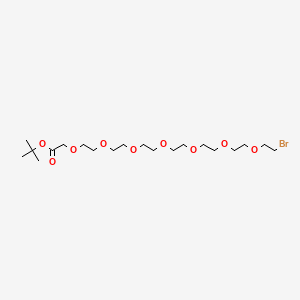



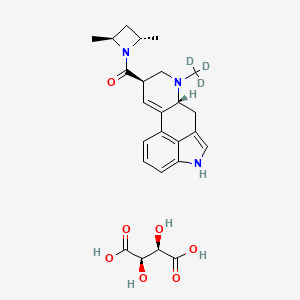
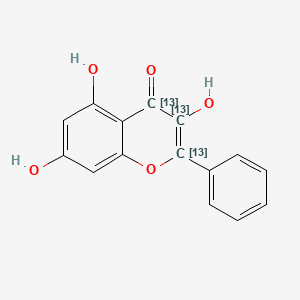
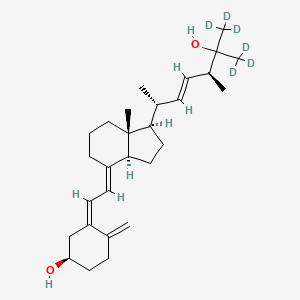

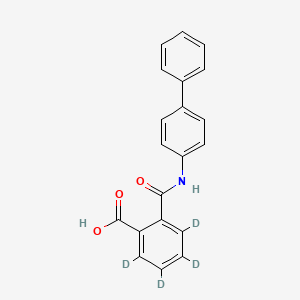
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
